molecular formula C17H22N2O2 B5836642 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5836642
M. Wt: 286.37 g/mol
InChI Key: LZESWPWQMQXZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as COE-III and belongs to the oxadiazole family of compounds. In

Mechanism of Action

The mechanism of action of 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, COE-III induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In agriculture, COE-III acts as a pesticide by inhibiting acetylcholinesterase, an enzyme necessary for the proper functioning of the nervous system in insects. In material science, COE-III acts as a building block for the synthesis of organic semiconductors by forming conjugated systems with other molecules.
Biochemical and Physiological Effects:
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown minimal toxicity in various studies. In medicine, COE-III has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. In agriculture, COE-III has been shown to have low toxicity in non-target organisms, making it an environmentally friendly alternative to traditional pesticides. In material science, COE-III has been shown to have good solubility and stability, making it a suitable building block for the synthesis of organic semiconductors.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high purity, high yield, and low toxicity. However, the limitations of using COE-III in lab experiments include its limited solubility in some solvents and its sensitivity to air and moisture.

Future Directions

There are several future directions for the research on 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. In medicine, further studies are needed to investigate the potential of COE-III as a combination therapy with other anti-cancer agents. In agriculture, further studies are needed to investigate the efficacy of COE-III against other pests and its potential as a biopesticide. In material science, further studies are needed to investigate the potential of COE-III as a building block for the synthesis of organic photovoltaics and organic light-emitting diodes.
Conclusion:
In conclusion, 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields of scientific research. The synthesis method has been optimized to yield high purity and high yield of the compound. COE-III has shown potential as an anti-cancer agent, pesticide, and building block for the synthesis of organic semiconductors. The mechanism of action varies depending on its application, and COE-III has shown minimal toxicity in various studies. The advantages of using COE-III in lab experiments include its high purity, high yield, and low toxicity, while the limitations include its limited solubility and sensitivity to air and moisture. There are several future directions for the research on COE-III, including investigating its potential as a combination therapy, biopesticide, and building block for the synthesis of organic photovoltaics and organic light-emitting diodes.

Synthesis Methods

The synthesis of 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction between 2-cyclohexylethylamine and 4-methoxybenzohydrazide in the presence of acetic acid and acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that COE-III inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, this compound has been studied for its potential as a pesticide. COE-III has shown effective control of pests such as aphids, whiteflies, and spider mites. In material science, this compound has been studied for its potential as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-20-15-10-8-14(9-11-15)17-18-16(21-19-17)12-7-13-5-3-2-4-6-13/h8-11,13H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZESWPWQMQXZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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